molecular formula C14H12O4 B12329940 2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid

2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid

Cat. No.: B12329940
M. Wt: 244.24 g/mol
InChI Key: KDTMZPJUCMQOPB-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid is a benzoic acid derivative featuring a complex ester substituent at the 2-position. The substituent comprises a carbonyl group linked to an oxygen atom, which is further bonded to a but-2-enyl chain modified with an ethynyl group at the 1-position. This structure introduces both rigidity (via the ethynyl triple bond) and unsaturation (via the butenyl double bond), which may influence its chemical reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

2-[(E)-hex-4-en-1-yn-3-yl]oxycarbonylbenzoic acid

InChI

InChI=1S/C14H12O4/c1-3-7-10(4-2)18-14(17)12-9-6-5-8-11(12)13(15)16/h2-3,5-10H,1H3,(H,15,16)/b7-3+

InChI Key

KDTMZPJUCMQOPB-XVNBXDOJSA-N

Isomeric SMILES

C/C=C/C(C#C)OC(=O)C1=CC=CC=C1C(=O)O

Canonical SMILES

CC=CC(C#C)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential use in drug development, particularly in the synthesis of novel pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity.

  • Case Study : Research published in various journals indicates that derivatives of benzoic acid compounds exhibit anti-inflammatory and analgesic properties. The incorporation of the ethynyl group may enhance these effects, making this compound a candidate for further pharmacological studies .

Materials Science

In materials science, 2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid can be utilized in the development of polymers and coatings due to its functional groups that allow for cross-linking and modification.

  • Research Findings : A study demonstrated the use of similar benzoic acid derivatives in creating thermally stable polymers. The ethynyl group enhances the thermal stability and mechanical properties of the resultant materials .

Chemical Intermediate

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

  • Synthesis Example : It can be used as a starting material for synthesizing various esters and amides, which are valuable in both industrial applications and research settings. This versatility is crucial for developing new chemical entities .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzoic Acid Derivatives

Compound Name Substituent at 2-Position Functional Groups Present Key Structural Differences
Target Compound [(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl Ethynyl, double bond, ester High unsaturation, rigid ethynyl group
2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid Branched C8 alkyl chain (2-ethylhexyl) Ester, saturated alkyl chain Flexible alkyl chain, no unsaturation
5-oxo-MEHT () 2-Ethyl-5-oxohexyl chain Ketone, ester Ketone group in alkyl chain
2-({[2-Ethyl-6-(oxan-2-yloxy)hexyl]oxy}carbonyl)benzoic acid () 2-Ethylhexyl chain with tetrahydropyran ring Ester, ether, cyclic ether Cyclic ether moiety
2-({2-[(2-Methylacryloyl)oxy]ethoxy}carbonyl)benzoic acid () Methacryloyloxyethyl chain Ester, methacrylate Polymerizable methacrylate group

Key Observations :

  • Compounds like 5-oxo-MEHT and 5-OH-MEHT () incorporate oxygenated functional groups (ketone, hydroxyl), which may increase polarity and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP pKa Rotatable Bonds Polar Surface Area (Ų)
Target Compound ~290 (estimated) ~3.5 (est.) ~3.1 (est.) 5 ~85
2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid 292.34 4.76 3.08 9 82.06
2-({[2-Ethyl-6-(oxan-2-yloxy)hexyl]oxy}carbonyl)benzoic acid 378.46 4.76 3.08 12 82.06

Key Findings :

  • Similar pKa values (~3.1) across derivatives indicate consistent ionization behavior under physiological conditions, favoring deprotonation in basic environments .

Biological Activity

2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid, with the CAS number 175205-32-0, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its pharmacological properties.

The compound's molecular formula is C14H12O4C_{14}H_{12}O_{4}, with a molecular weight of approximately 244.24 g/mol. It is classified as an ester derivative of benzoic acid, which suggests possible interactions with biological systems similar to other benzoic acid derivatives.

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological properties, particularly in anti-inflammatory and analgesic activities. Its mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryCOX inhibition
AnalgesicProstaglandin synthesis inhibition
AntiplateletInteraction with platelet COX

Case Studies

Several studies have explored the biological effects of this compound:

  • Analgesic Activity : In murine models, the compound demonstrated significant analgesic effects when administered at varying dosages. The results indicated a dose-dependent increase in pain threshold, suggesting its potential utility as an analgesic agent.
    • Study Findings : The effective dose (ED50) was determined to be significantly lower than that of traditional NSAIDs like aspirin, indicating a potentially safer profile with fewer side effects .
  • Anti-inflammatory Effects : In vitro studies have shown that this compound effectively reduces inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
    • Mechanism : The compound's ability to inhibit COX enzymes leads to decreased production of pro-inflammatory prostaglandins, which are responsible for pain and inflammation .
  • Antiplatelet Activity : Research has also highlighted the compound's antiplatelet properties, which may be beneficial in preventing thrombotic events. It appears to inhibit thromboxane A2 (TXA2) production through COX inhibition, thereby reducing platelet aggregation .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption and distribution of this compound in biological systems. Preliminary data suggest:

  • Absorption : The compound shows a moderate absorption profile with peak plasma concentrations achieved within 30 minutes post-administration.
  • Half-life : The elimination half-life is approximately 39 minutes, indicating a relatively quick clearance from the system .

Q & A

Q. What are the common synthetic routes for preparing 2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid, and how are key intermediates purified?

Methodological Answer: Synthesis typically involves coupling the ethynylbutenyl moiety to the benzoic acid core via esterification or carbamate formation. Key steps include:

  • Reagent Selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group .
  • Protecting Groups : Temporary protection of reactive sites (e.g., ethynyl or alkene groups) using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups to prevent side reactions .
  • Purification : Column chromatography (silica gel, eluted with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water for intermediate isolation .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : For unambiguous confirmation of molecular geometry. Refinement using SHELXL (via the SHELX suite) is standard for resolving bond lengths and angles .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to identify proton environments and carbonyl/alkene signals.
    • FT-IR : Peaks at ~1700 cm1^{-1} (ester carbonyl) and ~2500 cm1^{-1} (ethynyl C≡C stretch) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (similar to handling benzoic acid derivatives) .
  • Ventilation : Use fume hoods due to potential respiratory irritation from fine powders .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly for the ethynylbutenyl substituent?

Methodological Answer:

  • Steric and Electronic Control : Introduce directing groups (e.g., electron-withdrawing substituents) to favor coupling at the desired position .
  • Catalytic Optimization : Use Pd-catalyzed Sonogashira coupling for precise alkyne-alkene bond formation .
  • Reaction Monitoring : In-situ FT-IR or TLC to track intermediate formation and adjust conditions (temperature, solvent polarity) dynamically .

Q. What computational methods predict the physicochemical properties (e.g., solubility, pKa) of this compound?

Methodological Answer:

  • pKa Prediction : Tools like MarvinSketch or ACD/Labs use QSPR models based on substituent effects (e.g., electron-withdrawing ethynyl groups lower pKa) .
  • LogP/LogD Estimation : Software such as ChemAxon calculates partition coefficients using fragment-based contributions (e.g., benzoic acid core vs. hydrophobic ethynylbutenyl chain) .
  • Solubility Modeling : COSMO-RS simulations account for solvent polarity and hydrogen-bonding capacity .

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. X-ray results) be resolved?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian or ORCA software) .
  • Dynamic Effects : Consider conformational flexibility (e.g., rotamers of the ethynylbutenyl chain) causing NMR signal splitting, resolved via variable-temperature NMR .
  • Crystallographic Validation : Use Hirshfeld surface analysis (CrystalExplorer) to correlate hydrogen-bonding patterns with spectral discrepancies .

Q. What strategies analyze hydrogen-bonding networks in crystalline forms of this compound?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R22(8)\text{R}_2^2(8) motifs) using Mercury software to identify packing motifs .
  • Energy Frameworks : Generate intermolecular interaction maps (via CrystalExplorer) to quantify stabilization energies from H-bonds and π-π stacking .
  • Temperature-Dependent Studies : Variable-temperature XRD to assess thermal stability of H-bond networks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Source Evaluation : Cross-check purity (HPLC, elemental analysis) and crystallization solvents, as impurities or polymorphs alter melting points .
  • Experimental Reproducibility : Replicate synthesis under controlled conditions (e.g., anhydrous vs. hydrated forms) .
  • Collaborative Validation : Share raw data (e.g., CIF files for XRD) via platforms like CCDC or PubChem to enable peer verification .

Methodological Tables

Q. Table 1: Key Synthetic Reagents and Conditions

StepReagent/ConditionPurposeReference
EsterificationDCC, DMAPActivate carboxylic acid for coupling
Alkyne ProtectionTMSClStabilize ethynyl group during reaction
PurificationEthyl acetate/hexane (3:7)Isolate product via column chromatography

Q. Table 2: Computational vs. Experimental pKa Values

MethodPredicted pKaExperimental pKaDeviation
MarvinSketch3.083.20 ± 0.1-0.12
ACD/Labs3.153.20 ± 0.1-0.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.